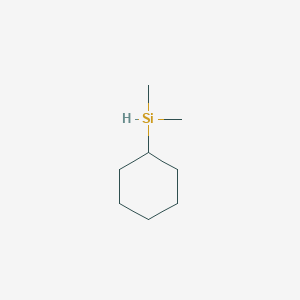

Cyclohexyldimethylsilane

Beschreibung

Contextualization within Organosilicon Chemistry

Organosilicon chemistry, a branch of organometallic chemistry, focuses on compounds containing carbon-silicon bonds. bohrium.com These compounds often exhibit unique properties compared to their all-carbon analogues due to the distinct characteristics of the silicon atom, such as its larger atomic radius, lower electronegativity, and the ability to utilize d-orbitals in bonding. soci.org Organosilanes, which feature a silicon-hydrogen bond, are a cornerstone of organosilicon chemistry, acting as precursors for a vast array of silicon-containing molecules and as reagents in their own right. hskbrchemical.comnumberanalytics.com

Cyclohexyldimethylsilane (B3050908), with its combination of a bulky cyclohexyl group, two methyl groups, and a reactive Si-H bond, is a representative example of a trialkylsilane. This structure provides a balance of steric hindrance and reactivity, making it a versatile reagent. The chemistry of organosilicon compounds is diverse, enabling the synthesis of materials with enhanced thermal stability, chemical inertness, and specific electronic properties. iust.ac.ir

Significance in Modern Synthetic Methodologies

The utility of organosilicon compounds in modern synthetic methodologies is extensive and continues to grow. numberanalytics.com Silanes are fundamental to various transformations, serving as reducing agents, protecting groups, and partners in cross-coupling reactions. numberanalytics.comthermofishersci.in The development of new synthetic methods often relies on the unique reactivity of organosilicon reagents to achieve high efficiency and selectivity. hskbrchemical.com

This compound, in this context, is significant for its role in reactions such as hydrosilylation and reduction. thermofishersci.ingoogle.com Its ability to deliver a hydride to various functional groups makes it a valuable alternative to other reducing agents. thermofishersci.in The ongoing development of catalytic systems that utilize silanes is a key trend in sustainable and green chemistry, aiming to create more efficient and environmentally benign synthetic processes. numberanalytics.comcfsilicones.com The versatility of silanes like this compound ensures their continued importance in the synthesis of complex molecules, from pharmaceuticals to advanced materials. bohrium.comnumberanalytics.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si/c1-9(2)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKGLPDXRGGPCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cyclohexyldimethylsilane and Analogues

Hydrosilylation-Based Synthesis

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone for the synthesis of organosilanes, including cyclohexyldimethylsilane (B3050908). wikipedia.org This method is typically catalyzed by transition metal complexes, with platinum-based catalysts being particularly prevalent. wikipedia.orgrsc.org The reaction of cyclohexene (B86901) with a dimethylsilane (B7800572) source in the presence of a suitable catalyst yields this compound. The process is mechanistically analogous to catalytic hydrogenation and often proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the less substituted carbon of the double bond. wikipedia.org

A general representation of the hydrosilylation of an alkene is as follows: R_3SiH + CH_2=CHR' → R_3Si-CH_2-CH_2R'

Recent research has also focused on developing asymmetric hydrosilylation methods using chiral ligands to produce enantiomerically enriched organosilanes. wikipedia.org

Modification of Alkyl Groups for Tuned Reactivity

The reactivity and physical properties of organosilanes can be significantly altered by modifying the alkyl groups attached to the silicon atom. omicsonline.org The introduction of different alkyl or aryl groups in place of the methyl groups in this compound can influence the steric and electronic environment of the silicon center. scispace.com For instance, bulkier alkyl groups can increase the steric hindrance, which may affect the rate and selectivity of subsequent reactions. scispace.com

The modification of these groups is crucial in the design of organosilane reagents for specific applications. For example, in cross-coupling reactions, the nature of the alkyl or aryl groups on the silicon can impact the efficiency of the transmetalation step. researchgate.net Furthermore, the incorporation of functional groups within the alkyl chains can provide sites for further chemical transformations, allowing for the creation of more complex molecules. omicsonline.org

Carbothioic Acid Synthesis Routes Involving Organosilanes

While direct involvement of this compound in carbothioic acid synthesis is not extensively documented, organosilanes, in general, play a role in related transformations. Carbothioic acids, which are organosulfur compounds analogous to carboxylic acids, are typically synthesized from carboxylic acid derivatives. wikipedia.orgnih.gov One common method involves the reaction of an acid chloride with a hydrosulfide (B80085) salt. wikipedia.org

Organosilanes can be utilized in reactions that generate intermediates for such syntheses. For instance, silyl (B83357) esters can be converted to the corresponding thioesters. The synthesis of thioacids often relies on the accessibility of the corresponding carboxylic acids, and organosilane chemistry provides a wide array of protective group strategies and synthetic routes to complex carboxylic acid precursors. nih.gov

Si-H Insertion Reactions for Functionalization

The silicon-hydrogen (Si-H) bond in this compound and its analogues is a key site for functionalization through insertion reactions. acs.org Carbene insertion into the Si-H bond is a powerful method for forming new silicon-carbon bonds. nih.gov These reactions are often catalyzed by transition metals, such as rhodium and iridium. acs.orgnih.govnih.gov

For example, rhodium(II) catalysts have been shown to facilitate the insertion of carbenes, generated from diazo compounds, into the Si-H bond of various silanes, including those with steric bulk. acs.orgnih.gov A study demonstrated the successful reaction of cyclohexyl(dimethyl)silane with an aryl donor diazo compound, resulting in the corresponding insertion product in good yield. acs.org Similarly, iridium(I) complexes have been employed to catalyze the Si-H bond insertion of amide-sulfoxonium ylides, providing access to α-silyl amides. nih.gov This methodology has been shown to be compatible with a range of silanes, including those with cyclohexyl substituents. nih.gov

These Si-H insertion reactions offer a direct route to functionalized organosilanes, which are valuable intermediates in organic synthesis. nih.govdiva-portal.org The development of enantioselective Si-H insertion reactions is a significant area of research, aiming to create chiral silicon-containing molecules. nih.gov

Design and Synthesis of Novel Bridged Organosilane Precursors

Bridged organosilanes are molecules containing two or more silicon atoms linked by an organic group. These compounds serve as important precursors for the synthesis of periodic mesoporous organosilicas (PMOs), which are materials with highly ordered porous structures and a wide range of potential applications. rsc.orgnii.ac.jp The design and synthesis of novel bridged organosilane precursors allow for the precise control of the properties of the resulting PMO materials. rsc.org

The synthesis of these precursors often involves cross-coupling reactions to construct the organic bridge between two or more organosilane moieties. nii.ac.jp For instance, palladium-catalyzed cross-coupling reactions have been utilized to synthesize functional organic-bridged allylsilane precursors. tytlabs.co.jp These allylsilanes are stable alternatives to more reactive alkoxysilanes. nii.ac.jptytlabs.co.jp The organic bridging group can be designed to impart specific functionalities, such as fluorescence or charge-transporting properties, to the final material. rsc.orgrsc.org

The general synthetic strategy involves the preparation of building blocks containing the desired silyl group (e.g., diallylethoxysilyl group) which are then coupled to form the bridged precursor. nii.ac.jp The choice of the silyl group and the bridging organic unit is critical for tailoring the properties of the resulting organosilica hybrids. tytlabs.co.jp

Elucidation of Reaction Mechanisms Involving Cyclohexyldimethylsilane

Mechanistic Pathways in Conjugate Additions of Acyl Silanes

The conjugate addition of acyl silanes to electron-deficient alkenes is a powerful method for constructing 1,4-dicarbonyl compounds and related structures. Cyclohexyldimethylsilane (B3050908) derivatives, such as p-methoxybenzoyl this compound, have been utilized in these reactions, providing insight into the operative mechanistic pathways. nih.govscience.govnih.gov These reactions, often catalyzed by phosphites, can achieve high levels of enantioselectivity. nih.govnih.gov The process involves the nucleophilic addition of the acyl silane (B1218182) to an α,β-unsaturated amide, leading to the formation of an α-silyl-γ-ketoamide product. nih.gov

The reaction is initiated by the addition of a nucleophile to the acylsilane, which then attacks the α,β-unsaturated system. A key feature of this transformation is the subsequent migration of the silyl (B83357) group.

A critical aspect of the conjugate addition mechanism involving acyl silanes is the nature of the silicon group's migration. Crossover experiments have been instrumental in clarifying this step. By using differently substituted silanes, it has been demonstrated that the silicon migration is a strictly intramolecular process. nih.govscience.govnih.govomicsdi.org This finding rules out pathways involving intermolecular silyl group exchange between intermediates.

The intramolecular migration is understood to occur via a retro- nih.govacs.org-Brook rearrangement. nih.gov Following the initial conjugate addition, a lithium enolate intermediate is formed. From this intermediate, the cyclohexyldimethylsilyl group migrates from the carbon atom to the oxygen atom. This rearrangement is highly favored from the rear face of the enolate, leading to high diastereoselectivity in the final product. nih.gov The stereochemical outcome of the reaction is thus controlled by the conformation of the enolate and the intramolecular nature of the silyl transfer.

Silylamine Formation and CO2 Capture Reaction Mechanisms

The reaction can be summarized as follows: 2 R₂NSiR'₃ + CO₂ ⇌ [R₂NH₂]⁺[R₂NCO₂]⁻

Some silylamine systems have shown the ability to stabilize carbamic acid, leading to an even greater CO2 capture capacity, with a 3:2 amine to CO2 stoichiometry observed in some cases. acs.org The incorporation of a silicon moiety, such as the cyclohexyldimethylsilyl group, into the amine structure is a key design feature. It helps to reduce the viscosity of the resulting ionic liquid, which in turn improves the mass transfer rates for CO2 absorption and desorption and lowers the energy costs associated with pumping the solvent. researchgate.net

Hydrogen Evolution Cross-Coupling Mechanisms with Silanes

This compound participates in innovative cross-coupling reactions that proceed with the evolution of hydrogen gas. rsc.org A notable example is the metal-free dehydrogenative cross-coupling of silanes with water, alcohols, or phenols, enabled by a synergistic combination of photoredox and polarity reversal catalysis. rsc.orgresearchgate.net This process avoids the need for metal catalysts or external oxidants. rsc.org

The proposed mechanism for this transformation involves the following key steps:

Silyl Radical Formation: The photocatalyst, upon excitation by visible light, oxidizes the silane in the presence of a thiol hydrogen atom transfer (HAT) catalyst, generating a silyl radical.

Silyl Cation Generation: The silyl radical is further oxidized to a highly reactive silyl cation intermediate. rsc.org This represents a novel approach to generating silyl cations using visible-light photoredox catalysis.

Nucleophilic Attack: The silyl cation is then attacked by a nucleophile (e.g., water, alcohol), forming the new Si-O bond.

Hydrogen Evolution: Concurrently, protons in the reaction medium are reduced, leading to the evolution of H₂ gas.

This reaction pathway is supported by radical inhibition experiments, which show that the presence of radical scavengers can completely suppress the reaction. rsc.org The process is notable for its good functional group compatibility and for providing direct access to valuable silanols and silyl ethers from readily available starting materials. rsc.org

| Mechanistic Step | Description | Key Species |

| Photocatalyst Excitation | The photocatalyst (e.g., 4CzIPN) absorbs visible light. | Excited Photocatalyst [PC*] |

| Silyl Radical Formation | The excited photocatalyst and a HAT catalyst facilitate the formation of a silyl radical from this compound. | Cyclohexyldimethylsilyl radical |

| Silyl Cation Formation | The silyl radical is oxidized to a silyl cation. | Cyclohexyldimethylsilyl cation |

| Nucleophilic Attack & C-O Bond Formation | A nucleophile (H₂O, ROH) attacks the silyl cation. | Silanol (B1196071) or Silyl Ether |

| Hydrogen Evolution | Protons are reduced at the cathode, releasing hydrogen gas. | H₂ |

Oxidative Addition and Reductive Elimination in Silane Reactivity

Oxidative addition and its reverse, reductive elimination, are fundamental reaction steps in organometallic chemistry, particularly in catalytic cycles involving transition metals. wikipedia.orgresearchgate.net These processes are central to many transformations that silanes, including this compound, undergo, such as hydrosilylation and cross-coupling reactions. wikipedia.orgnumberanalytics.com

Oxidative Addition is a process where a metal center's oxidation state and coordination number increase. wikipedia.org For a silane like this compound, this typically involves the cleavage of the Si-H bond and its addition to a low-valent metal center (M). This requires the metal to have a vacant coordination site and accessible oxidation states two units higher. wikipedia.orgnumberanalytics.com

M(0) + H-SiR₃ → H-M(II)-SiR₃

Reductive Elimination is the microscopic reverse of oxidative addition. Two cis-oriented ligands on a metal center couple and detach from the metal, decreasing the metal's oxidation state and coordination number. wikipedia.orgacs.org This is often the product-forming step in a catalytic cycle.

H-M(II)-SiR₃ → M(0) + H-SiR₃

These two steps are critical in many catalytic processes. For example, in palladium-catalyzed cross-coupling reactions, the cycle often begins with the oxidative addition of an organic halide to a Pd(0) center. After a series of steps including transmetalation (which can involve an organosilane reagent), the cycle concludes with the reductive elimination of the final coupled product, regenerating the Pd(0) catalyst. numberanalytics.com The interplay between oxidative addition and reductive elimination allows for the catalytic formation of new C-C and C-Si bonds. wikipedia.orgacs.org

Radical Pathways in Silane-Mediated Transformations

In addition to ionic pathways, this compound can engage in transformations that proceed through radical intermediates. The generation of silyl radicals under mild conditions using photoredox catalysis has emerged as a powerful synthetic strategy. acs.orgnih.gov

In these systems, a photocatalyst, upon absorbing visible light, becomes a potent single-electron transfer (SET) agent. It can then interact with a silane or a derivative to generate a silyl radical. For instance, silylboronates, activated by a mild base, can undergo SET oxidation to form silyl radicals. acs.orgresearchgate.net Similarly, acylsilanes can be used to generate acyl radicals under photoredox conditions. acs.org

A common mechanistic cycle involves:

Excitation of a photocatalyst (PC) with light to form its excited state (PC*).

Single-electron transfer from a suitable silane precursor to the excited photocatalyst, generating a silyl radical and the reduced form of the photocatalyst.

The silyl radical then participates in the desired chemical transformation, such as addition to an alkene or a halogen-atom abstraction from an alkyl halide. nih.gov

The photocatalyst is regenerated in a subsequent redox event to complete the catalytic cycle.

This approach has been applied in cross-electrophile coupling reactions, where a photocatalytically generated silyl radical performs a halogen-atom abstraction to activate an alkyl halide as a nucleophilic partner for a nickel-catalyzed cross-coupling with an aryl halide. nih.gov The involvement of radical species in these reactions is often confirmed by experiments showing that the reaction is inhibited by radical scavengers. rsc.org

Kinetic Hydricity Studies of Silane Hydrides

Hydricity refers to the thermodynamic and kinetic ability of a species to donate a hydride ion (H⁻). While thermodynamic hydricity (ΔG°H⁻) is a measure of the free energy of hydride release, kinetic hydricity quantifies the rate of hydride transfer to an acceptor. nih.govresearchwithrutgers.com It is often expressed as a nucleophilicity parameter (N), where a higher value indicates a better kinetic hydride donor. nih.gov

The kinetic hydricity of silane hydrides is crucial for understanding and designing reactions where hydride transfer is a key step, such as reductions and catalytic processes. acs.org Studies typically involve measuring the rate constants for the reaction of a series of silanes with reference electrophiles, such as stabilized carbenium ions. acs.orguni-muenchen.de

Key findings from these studies include:

Solvent Effects: The kinetic hydricity of silanes can be profoundly influenced by the solvent. Trends observed in the gas phase can differ significantly from those in solution, highlighting the importance of solvation effects in modulating reactivity. nih.govresearchwithrutgers.comresearchgate.net

Steric and Electronic Effects: The substituents on the silicon atom have a significant impact. In the gas phase, increasing the steric bulk of the alkyl groups on the silane can increase its sensitivity to the electrophilicity of the hydride acceptor. acs.org For example, while n-propyltriisopropylsilane is a better hydride donor towards less reactive cations, triisopropylsilane (B1312306) becomes more reactive towards more electrophilic cations. acs.org

Mechanism: Kinetic isotope effect studies are often used to probe the mechanism of hydride transfer. Large kinetic isotope effects are consistent with a polar mechanism involving a rate-determining formation of a silicenium ion, rather than a single-electron transfer (SET) pathway. uni-muenchen.de

These fundamental studies provide a quantitative framework for predicting the reactivity of silane hydrides like this compound in various chemical environments. nih.govacs.org

in C-H Silylation by Transition Metal Catalysis

The functionalization of otherwise inert C-H bonds into valuable C-Si bonds, known as C-H silylation, represents a significant advancement in synthetic chemistry, providing a direct route to organosilicon compounds. nih.gov Transition metal catalysis is a cornerstone of this methodology, enabling the selective activation of C-H bonds. nih.gov Among various hydrosilanes used in these transformations, this compound serves as a key reagent, and understanding the mechanisms by which transition metals facilitate its reaction with C-H bonds is crucial for the development of more efficient and selective synthetic methods. The most prominently studied catalysts for this purpose are complexes of rhodium and iridium. nih.govnih.gov

Rhodium-Catalyzed Mechanisms

Mechanistic studies have revealed key aspects of the rhodium-catalyzed silylation of arene C-H bonds. nih.gov The catalytic cycle is generally understood to involve rhodium(I) and rhodium(III) intermediates. pku.edu.cn

A significant finding is that the resting state of the catalyst is often a phosphine-ligated Rh(III) silyl dihydride complex. nih.gov The generation of the active catalytic species, a Rh(I)-silyl complex, occurs through the hydrogenation of a hydrogen acceptor, such as cyclohexene (B86901). nih.gov This Rh(I)-silyl species then proceeds to activate the arene C-H bond. nih.gov

The key steps in the catalytic cycle are:

Generation of the Active Catalyst: The pre-catalyst or resting state complex reacts with a hydrogen acceptor (e.g., cyclohexene) to form a Rh(I)-silyl species and cyclohexane (B81311). nih.gov

C-H Activation: The active Rh(I)-silyl species undergoes oxidative addition with an arene C-H bond. nih.gov

Reductive Elimination: The resulting Rh(III) intermediate then undergoes reductive elimination to form the C-Si bond of the silylarene product and regenerate a Rh(I) species. nih.gov

Regioselectivity in rhodium-catalyzed C-H silylation is highly influenced by steric factors. The steric properties of both the rhodium catalyst and the silane play a crucial role in determining which C-H bond is functionalized, often leading to high selectivity for the less sterically hindered position. nih.gov This allows for predictable functionalization of unactivated arenes based on the steric environment of the potential reaction sites. nih.gov

Iridium-Catalyzed Mechanisms

Iridium complexes are also highly effective catalysts for C-H silylation, including intramolecular reactions. nih.govescholarship.org These reactions often utilize an alcohol or amine within the substrate as a directing group. escholarship.org The substrate first reacts with a hydrosilane, such as diethylsilane (B7801327), to form a (hydrido)silyl ether or amine in situ. This intermediate then undergoes intramolecular C-H silylation catalyzed by an iridium complex. nih.gov

The mechanism of iridium-catalyzed silylation of aromatic C-H bonds has been investigated, revealing that the resting state of the catalyst can be an iridium disilyl hydride complex, such as (phenanthroline)Ir(SiR₃)₂(H)(L). escholarship.org The nature of the ligand 'L' can vary depending on the specific arene and any additives present. escholarship.org

For intramolecular silylations, such as the formation of 1,3-diols from secondary alcohols, mechanistic studies suggest that the cleavage of the C-H bond is the turnover-limiting step in the catalytic cycle. nih.gov The use of specific ligands, such as phenanthroline derivatives, is crucial for the high activity of these iridium catalysts. nih.govescholarship.org Computational studies have suggested that sterically hindered phenanthroline ligands can influence the number of silyl groups bound to the iridium center in the catalyst's resting state, thereby affecting its reactivity. escholarship.org

The versatility of iridium catalysis is demonstrated by its application in the silylation of both primary and secondary C-H bonds, with the regioselectivity being controlled by the structure of the substrate and the catalyst system employed. nih.govnih.gov

Research Findings on Transition Metal-Catalyzed C-H Silylation

The following table summarizes key findings from studies on rhodium and iridium-catalyzed C-H silylation reactions.

| Catalyst System | Substrate Type | Key Mechanistic Features/Observations | Reference |

|---|---|---|---|

| Rhodium Complexes | Arenes | The resting state is a Rh(III) silyl dihydride. The active catalyst is a Rh(I)-silyl species generated via hydrogenation of an acceptor. The rate-limiting step is the reductive elimination of the hydrogenated acceptor, not C-H activation. | nih.gov |

| Rhodium Complexes | Unactivated Arenes | High regioselectivity is achieved due to the steric effects of both the rhodium catalyst and the silane. | nih.gov |

| Iridium Complexes | Secondary Alcohols (intramolecular) | The reaction proceeds via an in situ generated (hydrido)silyl ether. C-H bond cleavage is the turnover-limiting step. | nih.gov |

| Iridium Complexes with Phenanthroline Ligands | Arenes | The catalyst resting state is an iridium disilyl hydride complex. Sterically hindered ligands enhance catalyst activity. | escholarship.org |

| Rhodium Complexes with Xantphos Ligand | Alkyl C-H bonds (intramolecular) | Catalyzes silylation with unusual selectivity for C-H bonds located delta to the oxygen of a silyl ether. | escholarship.org |

Integration into Advanced Materials and Polymer Science

Organosilane Precursors for Functional Materials Development

Organosilane precursors are fundamental building blocks in the synthesis of a wide array of functional materials. polytechnique.edu These precursors, through chemical transformations like hydrolysis and condensation, form the basis of materials with controlled architectures and functionalities. While specific research focusing solely on cyclohexyldimethylsilane (B3050908) as a primary precursor is not extensively documented, the principles of using organosilanes with cyclic aliphatic groups are well-established. For instance, related compounds such as chlorothis compound (B1630624) are recognized for their role in synthesizing functionalized silanes, which are then utilized in advanced materials science applications, including nanotechnology and polymer modification. The presence of the cyclohexyl group can enhance thermal stability and chemical resistance in the resulting materials.

The development of novel precursors is a critical step in engineering new materials with targeted properties. polytechnique.edu The reactivity of these precursors is controlled to create specific architectures on various scales, from thin films to porous materials.

Periodic Mesoporous Organosilicas (PMOs) from Bridged Organosilane Precursors

Periodic Mesoporous Organosilicas (PMOs) are a class of materials characterized by ordered, porous structures with organic functionalities integrated into the silica (B1680970) framework. rsc.orgrsc.org These materials are synthesized using bridged organosilane precursors, which contain an organic group linking two or more silicon atoms. This approach allows for the direct incorporation of organic moieties into the walls of the mesoporous material, leading to a wide range of potential applications in catalysis, sensing, and separations. rsc.org

The design of the organic bridging group is a key factor in tailoring the properties of PMOs. While direct use of a cyclohexyldimethylsilyl group as a bridging unit in PMOs is not prominently reported, research on similar structures provides valuable insights. For example, a bis-silylated organosilicate precursor containing a cyclohexane (B81311) ring, 1,2-bis(3-(triethoxysilylpropyl)ureido)cyclohexane (BSPUCh), has been successfully used as a co-precursor in the synthesis of functional PMOs. nih.gov In this case, the propylureidocyclohexane group is covalently linked within the framework of the PMO. nih.gov The incorporation of such cyclic aliphatic units can influence the structural and functional properties of the resulting material. Studies have shown that the concentration of the cyclohexane-containing precursor affects the ordering of the mesophases, with higher concentrations leading to more disordered structures. nih.gov The inclusion of these bulky organic groups can also impact the surface area, pore volume, and pore size of the PMOs. nih.gov

Table 1: Effect of BSPUCh Concentration on PMO Properties

| BSPUCh Concentration (wt%) | Mesophase Ordering |

|---|---|

| ≤ 9 | Well-ordered |

This interactive table is based on findings related to a cyclohexane-containing precursor and illustrates a principle that could be applicable to this compound-derived precursors.

The formation of PMOs relies on a surfactant-mediated self-assembly process. nih.gov The organosilane precursors, along with a surfactant template, organize into a cooperative assembly in solution. Subsequent hydrolysis and condensation of the silane (B1218182) groups lead to the formation of a solid organosilica framework. The surfactant can then be removed, leaving behind a porous structure with organic groups integrated into the walls. The nature of the organic bridging group plays a significant role in this self-assembly process, influencing the final structure and morphology of the PMO. The introduction of functional organic units into the PMO framework is a pathway to developing materials for applications such as fluorescent systems, sensors, and catalysts. rsc.org

This compound Derivatives in Polymer Chemistry

The incorporation of silicon-containing moieties into polymer backbones or as side chains can significantly alter the properties of the resulting materials. While direct applications of this compound in this area are not widely documented, the principles of using organosilanes for polymer modification are well-established.

Poly(dimethylsiloxane) (PDMS) is a widely used silicone polymer known for its flexibility, thermal stability, and biocompatibility. nih.gov The properties of PDMS can be tailored by chemical modification of its surface or bulk structure. nih.govresearchgate.net One common approach is the introduction of different functional groups to the siloxane backbone. While specific examples detailing the use of this compound for PDMS modification are scarce, it is conceivable that cyclohexyldimethylsilyl groups could be incorporated to enhance properties such as hydrophobicity and thermal stability. Research has shown that incorporating polydimethylsiloxane (B3030410) into silica composites can significantly enhance collagen attachment, a desirable feature for biomaterials in tissue engineering. mdpi.com

Table 2: Common Techniques for PDMS Modification

| Modification Technique | Purpose |

|---|---|

| Oxygen Plasma Treatment | Increase hydrophilicity |

| Surface Grafting | Introduce specific functionalities |

| Incorporation of Fillers | Enhance mechanical properties |

This interactive table outlines general methods for PDMS modification, which could potentially be adapted for incorporating cyclohexyldimethylsilyl moieties.

Functional monomers are essential building blocks in the synthesis of polymers with specific properties and applications. specificpolymers.com These monomers contain reactive groups that can be polymerized to form a polymer with the desired functionality. While there is a lack of specific reports on this compound acting as a functional monomer, polymers have been prepared from other monomers containing cyclohexyl and cyclopentyl groups. capes.gov.br For instance, monomers of the type (C6H11)(CH2)nCH=CH2 have been polymerized using both Ziegler-Natta and Friedel-Crafts catalysts. capes.gov.br The incorporation of such cyclic groups can influence the polymer's structure and properties. It has been shown that intramolecular hydride transfers can occur during Friedel-Crafts polymerizations of cyclohexyl-containing monomers, leading to a polymer in which the cyclohexyl groups are part of the main chain. capes.gov.br This highlights the potential for creating novel polymer architectures through the use of cyclic organosilane monomers.

Advanced Spectroscopic Characterization of Cyclohexyldimethylsilane Structures and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of reaction mechanisms involving organosilanes. nih.goved.ac.uked.ac.ukdntb.gov.ua Its ability to probe the local chemical environment of specific nuclei provides a wealth of structural and dynamic information.

Application of 29Si NMR in Organosilicon Chemistry

29Si NMR spectroscopy is a powerful, albeit sometimes time-consuming, technique for the characterization of organosilicon compounds. researchgate.net The 29Si nucleus has a wide chemical shift range, making it highly sensitive to the electronic environment and the nature of substituents attached to the silicon atom. unige.chresearchgate.net This sensitivity allows for the direct observation of changes at the silicon center during a chemical transformation.

The application of advanced techniques like Dynamic Nuclear Polarization (DNP) can significantly enhance the sensitivity of solid-state 29Si NMR, enabling the study of surface-functionalized nanoparticles and the interconnectivity of amorphous functionalizing polymers.

Table 1: Representative 29Si NMR Chemical Shift Ranges for Organosilicon Compounds

| Functional Group | Chemical Shift Range (ppm) |

| SiHnMe4-n | Varies with 'n' |

| SiHn(OMe)4-n | Varies with 'n' |

| SiMen(OMe)4-n | Varies with 'n' |

| Cyclohexylsilsesquioxane (Si-O-Si) | -68 to -70 |

| Cyclohexylsilsesquioxane (Si-OH) | ~ -60 |

Note: Data compiled from general organosilicon literature. researchgate.netunige.ch

Use of 1H NMR for Reaction Monitoring and Product Analysis

1H NMR spectroscopy is an indispensable tool for monitoring the progress of chemical reactions and for the structural analysis of products. hmdb.canp-mrd.orgyoutube.comchemicalbook.com In the case of reactions involving Cyclohexyldimethylsilane (B3050908), such as hydrosilylation, 1H NMR allows for the real-time tracking of the consumption of reactants and the formation of products. The integration of specific signals provides quantitative data on the concentration of different species over time, which is crucial for kinetic studies and mechanistic investigations. researchgate.net

The 1H NMR spectrum of this compound would be expected to show characteristic signals for the protons on the cyclohexyl ring and the methyl groups attached to the silicon. The chemical shifts and coupling patterns of the cyclohexyl protons can provide information about the conformation of the ring. At room temperature, the chair-to-chair interconversion of the cyclohexane (B81311) ring is typically fast on the NMR timescale, leading to averaged signals. youtube.com However, at low temperatures, it might be possible to observe distinct signals for the axial and equatorial protons. youtube.com

Table 2: Predicted 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Si-CH 3 | ~ 0.1 | Singlet |

| Cyclohexyl Protons | 0.8 - 1.8 | Multiplet |

| Si-H | ~ 3.5 - 4.5 | Multiplet |

Note: Predicted values based on typical chemical shifts of related alkylsilanes and cyclohexane derivatives.

Vibrational Spectroscopy (IR and Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. spectroscopyonline.comrsc.orgrsc.orgnih.govuu.nlresearchgate.netnih.govresearchgate.net These methods are complementary and can be used to obtain a more complete picture of the molecular structure.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the C-H bonds in the cyclohexyl and methyl groups, the Si-C bonds, and the Si-H bond. The position, intensity, and shape of these bands can be used to identify the compound and to follow changes in its structure during a reaction. For instance, in a hydrosilylation reaction, the disappearance of the Si-H stretching band in the IR spectrum would indicate the consumption of the silane (B1218182). rsc.org

Table 3: Characteristic Vibrational Frequencies for Alkylsilanes

| Vibrational Mode | Frequency Range (cm-1) | Technique |

| Si-H stretch | 2100 - 2250 | IR, Raman |

| C-H stretch (alkyl) | 2850 - 3000 | IR, Raman |

| Si-C stretch | 600 - 800 | IR, Raman |

| CH2/CH3 deformations | 1250 - 1470 | IR, Raman |

Note: Data compiled from general literature on alkylsilanes.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While this compound is a liquid at room temperature, XRD can be employed to determine the crystal structures of its solid derivatives or of the compound itself at low temperatures.

The single-crystal XRD analysis of a suitable derivative would provide detailed information on bond lengths, bond angles, and intermolecular interactions involving the cyclohexyldimethylsilyl moiety. This data is invaluable for understanding the steric and electronic properties of the group and for correlating solid-state structure with reactivity.

Other Spectroscopic Techniques in Organosilane Research

Beyond the primary techniques of NMR, IR, Raman, and XRD, other spectroscopic methods play important roles in the study of organosilanes. azregents.eduresearchgate.netfu-berlin.denih.govresearchgate.netnih.govrsc.orgnih.gov

UV-Vis Spectroscopy in Reaction Monitoring

UV-Vis spectroscopy can be a valuable tool for monitoring certain types of reactions involving organosilanes, particularly those that involve colored species or the formation of transient intermediates with distinct electronic absorptions. researchgate.netdoi.orgosti.gov For example, the formation of silyl (B83357) radicals, which can be intermediates in some reactions, can be detected and monitored by their characteristic UV absorption spectra. researchgate.netdoi.orgosti.gov The photodissociation of related cyclohexyl radicals has been shown to produce a broad absorption peak around 250 nm. nih.gov The study of these transient species by techniques like transient absorption spectroscopy can provide crucial insights into reaction mechanisms. nih.govrsc.org

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics integrates mathematical and statistical methods to extract meaningful information from complex chemical data. In the context of spectroscopic analysis, these approaches are indispensable for deconvoluting intricate datasets, such as those obtained from Fourier-transform infrared (FTIR), Raman, or nuclear magnetic resonance (NMR) spectroscopy. While specific chemometric studies on this compound are not extensively detailed in published literature, the application of these techniques to organosilanes and for monitoring chemical reactions provides a clear framework for their potential use in characterizing this compound structures and intermediates. researchgate.netmdpi.com

Spectroscopic data from a chemical process, such as the synthesis or degradation of this compound, often consists of large matrices where each spectrum contains hundreds or thousands of variables (e.g., absorbance at each wavenumber). These spectra frequently feature overlapping signals from reactants, solvents, intermediates, and final products, making direct interpretation and quantification challenging. leidenuniv.nl Chemometric methods are designed to resolve these complex data structures, enabling qualitative exploration and quantitative prediction. researchgate.net

Key chemometric techniques applicable to the spectroscopic analysis of this compound include Principal Component Analysis (PCA) for exploratory data analysis and Partial Least Squares (PLS) regression for quantitative modeling.

Principal Component Analysis (PCA)

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. nih.gov When applied to a series of spectra collected during a chemical reaction, PCA can reveal the underlying structure of the data. The method calculates a new set of uncorrelated variables, known as principal components (PCs), which are linear combinations of the original spectral variables. The first PC accounts for the largest variance in the data, the second PC accounts for the second largest, and so on.

For a hypothetical synthesis of this compound, PCA could be used to:

Identify the number of independent sources of variation in the reaction, which may correspond to the number of chemical species involved.

Visualize the reaction trajectory by plotting the PC scores over time. This can help identify different stages of the reaction, such as an initial induction period, the main reaction phase, and completion.

Detect the presence of unexpected events or intermediates if the reaction deviates from its expected path.

The following interactive table presents hypothetical results from a PCA of FTIR data collected during a reaction forming this compound. In this example, the first two principal components account for over 98% of the total variance, suggesting that the process is dominated by two primary phenomena, likely the conversion of a key reactant into the final product.

Table 1: Hypothetical Principal Component Analysis of Reaction Monitoring Spectra A hypothetical data table illustrating the results of a PCA applied to spectroscopic data from a chemical reaction.

| Principal Component (PC) | Eigenvalue | Variance Explained (%) | Cumulative Variance (%) |

|---|---|---|---|

| 1 | 15.78 | 85.6 | 85.6 |

| 2 | 2.35 | 12.7 | 98.3 |

| 3 | 0.21 | 1.1 | 99.4 |

Partial Least Squares (PLS) Regression

PLS regression is a supervised method used to build a predictive model between a set of independent variables (X), such as a spectral matrix, and a set of dependent variables (Y), such as the concentration of this compound determined through a reference method (e.g., gas chromatography). researchgate.net PLS is particularly effective when the number of variables is large and there is a high degree of correlation among them, as is typical for spectroscopic data. researchgate.net

A PLS model could be developed to enable real-time, non-destructive monitoring of this compound concentration using an in-situ spectroscopic probe. The model's performance is evaluated based on parameters such as the coefficient of determination (R²) and the Root Mean Square Error of Prediction (RMSEP), which indicates the average error when predicting the concentration in a new, unknown sample. A robust model would have a high R² value (close to 1) and a low RMSEP.

The interactive table below shows hypothetical performance metrics for a PLS model developed to quantify this compound from NIR spectra. The model demonstrates strong predictive power for both the calibration and validation datasets, suggesting its suitability for process monitoring.

Table 2: Hypothetical PLS Regression Model for this compound Concentration A hypothetical data table showing the performance metrics of a PLS regression model for quantitative analysis.

| Model Parameter | Calibration | Validation |

|---|---|---|

| Number of Samples | 50 | 25 |

| Number of Latent Variables | 4 | 4 |

| Coefficient of Determination (R²) | 0.995 | 0.991 |

More advanced methods like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) could also be applied. MCR-ALS is capable of resolving the dataset into the pure spectral profiles of each chemical component and their corresponding concentration profiles over time, even for unknown intermediates, providing deeper insight into reaction kinetics and mechanisms. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches to Cyclohexyldimethylsilane

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Investigation of Thermodynamic Properties and Electronic Structures

DFT calculations can be used to determine key thermodynamic and electronic properties of molecules. These properties include parameters like zero-point vibrational energy, thermal energy, specific heat capacity, and entropy. researchgate.net Furthermore, DFT provides insights into the electronic structure, which is fundamental to understanding a molecule's behavior. researchgate.net Despite the capability of this method, detailed investigations into the specific thermodynamic properties and electronic structure of cyclohexyldimethylsilane (B3050908) using DFT are not described in the available search results.

Computational Modeling of Catalytic Pathways

Computational modeling is a critical tool in catalytic science, allowing researchers to simulate and understand catalytic reactions at a molecular level. rsc.org DFT is frequently used to model potential energy surfaces and elucidate the pathways of catalyzed reactions. scienceopen.comresearchgate.net This approach can provide microscopic insights that are not obtainable through experiments alone. mdpi.com However, specific computational models for the catalytic pathways involving this compound have not been detailed in the reviewed scientific literature.

Quantum Chemical Calculations for Structural and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry for predicting molecular structure and reactivity. researchgate.netscienceopen.com These methods, which include DFT, can solve the Schrödinger equation for electrons under various approximations to provide accurate predictions. researchgate.net By calculating properties related to a molecule's electronic structure, such as the energies of frontier molecular orbitals (HOMO and LUMO), it is possible to predict sites of electrophilic and nucleophilic attack and thus forecast reactivity. researchgate.netmdpi.com There are no specific quantum chemical studies focused on predicting the structure and reactivity of this compound in the provided search results.

Molecular Dynamics Simulations and Multi-scale Approaches

Molecular dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. nih.gov It is a powerful tool for analyzing the dynamics of complex systems. nih.gov Multi-scale modeling approaches combine different levels of theory (e.g., quantum mechanics and molecular mechanics, or QM/MM) to study large, complex systems where different regions require different levels of computational accuracy. cecam.orgmolbnl.itnih.gov These techniques are essential for bridging the gap between molecular-level detail and macroscopic phenomena. molbnl.it Specific applications of molecular dynamics or multi-scale simulations to this compound are not documented in the available research.

Theoretical Descriptions of Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRRs) aim to link the chemical structure of a compound with its reactivity. chemrxiv.org Theoretical and computational methods play a key role in establishing these relationships by calculating descriptors that quantify aspects of a molecule's electronic and steric properties. researchgate.netchemrxiv.org These descriptors can then be correlated with experimentally observed reaction rates to build predictive models. chemrxiv.org A theoretical description of the specific structure-reactivity relationships for this compound has not been found in the surveyed literature.

Emerging Research Frontiers and Future Directions for Cyclohexyldimethylsilane

Development of Novel Organosilicon Reagents for Organic Synthesis

The development of new reagents is fundamental to advancing the capabilities of organic synthesis, and cyclohexyldimethylsilane (B3050908) is proving to be a valuable precursor in this endeavor. researchgate.netwiley-vch.de The reactivity of its Si-H bond is central to its function, allowing it to participate in a variety of transformations to generate more complex organosilicon reagents.

A primary pathway for functionalizing this compound is through hydrosilylation. This reaction involves the addition of the Si-H bond across unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. smolecule.commdpi.com Hydrosilylation is a highly atom-economical process that serves as a direct and efficient method for preparing synthetically useful vinylsilanes and allylsilanes. researchgate.net These products, containing the cyclohexyldimethylsilyl group, are versatile intermediates in organic chemistry.

Detailed Research Findings:

Research in this area focuses on controlling the regio- and stereoselectivity of the hydrosilylation reaction to produce specific isomers. The choice of catalyst is crucial, with traditional platinum-based systems like Speier's and Karstedt's catalysts being well-established for this purpose. mdpi.com However, the field is moving towards catalysts based on other transition metals to fine-tune reactivity. For instance, ruthenium-based catalysts have been shown to yield different isomeric products compared to platinum catalysts in the hydrosilylation of alkynes.

The cyclohexyldimethylsilyl group imparts specific properties to the resulting reagents. Its steric bulk can influence the stereochemical outcome of subsequent reactions, providing a tool for chemists to control the three-dimensional structure of molecules. Furthermore, silicon's unique electronic properties, such as the β-silicon effect, can be harnessed to stabilize reactive intermediates and direct reaction pathways. researchgate.net Functionalized silanes derived from this compound can be employed in advanced materials science, including nanotechnology and polymer modification, due to the enhanced thermal stability and chemical resistance conferred by the siloxane bond. chemimpex.com

The table below summarizes key transformations involving this compound to generate novel reagents.

| Reaction Type | Substrate | Catalyst Type | Product Class | Significance in Synthesis |

| Hydrosilylation | Alkenes/Alkynes | Platinum, Rhodium, Ruthenium | Vinylsilanes, Allylsilanes | Versatile intermediates for cross-coupling reactions (e.g., Hiyama coupling), and cycloadditions. researchgate.net |

| Dehydrogenative coupling | Alcohols, Amines | Transition Metals | Silyl (B83357) ethers, Silylamines | Protection of functional groups, precursors for further functionalization. researchgate.net |

| C-H Silylation | Aromatic/Aliphatic C-H bonds | Iridium, Rhodium | Arylsilanes, Alkylsilanes | Direct and step-economical functionalization of hydrocarbons. researchgate.net |

Integration into Advanced Functional Systems and Devices

The unique properties of the cyclohexyldimethylsilyl moiety are being leveraged for the creation of advanced materials and the surface modification of devices. The incorporation of this group can significantly alter the physical and chemical characteristics of polymers, surfaces, and nanoparticles.

One of the most promising areas is in surface modification. Organosilanes can form robust, self-assembled monolayers on hydroxylated surfaces like glass, silicon wafers, and metal oxides. researchgate.netyoutube.com By reacting this compound or its derivatives (e.g., chlorothis compound) with these surfaces, a chemically bonded layer is created that modifies surface properties such as wettability, adhesion, and chemical resistance. chemimpex.com This is critical for applications in microelectronics, biosensors, and anti-fogging coatings. youtube.comelsevierpure.com

Detailed Research Findings:

In polymer chemistry, incorporating silicon-containing groups like cyclohexyldimethylsilyl into polymer backbones or as side chains can enhance material properties. patsnap.comresearchgate.netyoutube.com The resulting polysiloxanes or silicon-functionalized organic polymers often exhibit improved thermal stability, resistance to UV degradation, and gas permeability compared to their non-siliconated counterparts. The bulky cyclohexyl group can affect polymer morphology by altering chain packing and flexibility, which in turn influences mechanical properties like hardness and elasticity. researchgate.net These advanced polymers are being investigated for use in high-performance elastomers, membranes for gas separation, and as dielectric materials in electronic components.

The table below details the integration of the cyclohexyldimethylsilyl group into various functional systems.

| System/Device | Integration Method | Property Modified | Potential Application |

| Silicon Wafers/Glass | Chemisorption/Silanization | Surface energy, hydrophobicity | Microelectronics, optical coatings. researchgate.net |

| Metal Nanoparticles | Surface functionalization | Dispersibility, stability | Catalysis, nanocomposites. researchgate.net |

| Organic Polymers | Co-polymerization | Thermal stability, flexibility | High-performance plastics, elastomers. utwente.nl |

| Biosensors | Surface immobilization | Biocompatibility, anti-fouling | Medical diagnostics. elsevierpure.com |

Green Chemistry Principles in Organosilane Transformations

The application of green chemistry principles to chemical synthesis is a major focus of modern research, aiming to reduce environmental impact and improve efficiency. synthiaonline.comhilarispublisher.com Transformations involving this compound are being re-evaluated through this lens, with an emphasis on atom economy, catalysis, and the use of sustainable resources. nih.gov

Hydrosilylation, a key reaction of this compound, is inherently atom-economical as it involves the addition of all atoms from the reactants into the final product. mdpi.com However, the reliance on precious metal catalysts like platinum presents a challenge from a sustainability perspective. A significant research frontier is the development of catalysts based on more abundant and less toxic earth-abundant metals, such as iron, cobalt, and manganese, to perform these transformations.

Detailed Research Findings:

Photocatalysis represents another green approach being explored for organosilane reactions. rsc.org Using visible light as a renewable energy source to drive chemical reactions can reduce the energy consumption associated with traditional heating methods. nih.gov For instance, photoredox catalysis has been successfully applied to hydrosilylation reactions of electron-deficient alkenes. researchgate.net Developing photocatalytic systems for this compound would align its chemistry with sustainable manufacturing practices.

| Green Chemistry Principle | Application to this compound Chemistry | Research Goal |

| Atom Economy | Utilizing hydrosilylation as a 100% atom-economical addition reaction. mdpi.com | Maximize the use of addition reactions over substitution or elimination reactions. |

| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water, supercritical CO2, or bio-solvents. nih.gov | Develop reaction conditions that are effective in environmentally benign media. |

| Catalysis | Replacing stoichiometric reagents with catalytic amounts of material; replacing precious metal catalysts (Pt, Rh) with earth-abundant metals (Fe, Co). mdpi.com | Design highly active and selective catalysts based on sustainable metals. |

| Design for Energy Efficiency | Employing photocatalysis or microwave-assisted synthesis to reduce energy consumption. elsevierpure.comrsc.org | Develop light- or microwave-driven transformations that proceed at ambient temperature and pressure. |

| Reduce Derivatives | Using direct C-H functionalization to avoid protecting groups and reduce synthetic steps. researchgate.net | Create selective catalytic systems for direct silylation of target molecules. |

Q & A

Q. What are the optimal reaction conditions for using cyclohexyldimethylsilane in catalytic silylation reactions?

this compound exhibits high reactivity in Pd-nanoparticle-catalyzed dehydrogenative silylation of alcohols. Optimal conditions include:

- Catalyst : Pd nanoparticles (15 mg, 0.42 µmol).

- Solvent : nBu2O (2 mL).

- Temperature : 70°C (yield: >90% for low steric substrates).

- Molar ratio : 2.5 equivalents of silane to alcohol. Higher catalyst loading (30 mg) and temperature (100°C) may improve yields for sterically hindered substrates .

| Substrate | Catalyst (mg) | Temp (°C) | Yield (%) |

|---|---|---|---|

| Low steric | 15 | 70 | >90 |

| High steric | 30 | 100 | 75–85 |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- FT-IR : Key peaks include Si-C (~700–800 cm<sup>-1</sup>) and C-H (2850–2960 cm<sup>-1</sup>) stretches .

- NMR : <sup>1</sup>H NMR shows cyclohexyl protons (δ 1.0–2.0 ppm) and methyl-Si protons (δ 0.1–0.5 ppm). <sup>29</sup>Si NMR confirms Si environment (δ 10–20 ppm for dimethylsilane).

- GC-MS : Molecular ion peak at m/z 142 (C8H18Si) .

Q. How do the physical properties of this compound influence experimental design?

- Density (0.808 g/mL) : Facilitates phase separation in biphasic reactions.

- Boiling point (148.8°C) : Requires reflux setups for high-temperature reactions.

- Flash point (31.7°C) : Mandates inert atmosphere handling to avoid flammability .

Advanced Research Questions

Q. How does steric hindrance in this compound impact its reactivity in catalytic systems?

Steric bulk from the cyclohexyl group reduces accessibility to catalytic active sites. For example, Pd-NP-catalyzed silylation of (–)-menthol shows:

- Low steric silanes : >90% yield.

- This compound : Moderate yield (75–85%) due to hindered Pd-Si interaction. Mitigation strategies include increasing catalyst loading (30 mg) or temperature (100°C) to enhance reaction kinetics .

Q. How can researchers resolve discrepancies in reaction yields when using this compound under varying catalytic loads?

- Statistical analysis : Apply t-tests to compare yields across replicates.

- Catalyst characterization : Use TEM/XPS to check for Pd nanoparticle aggregation at higher loads.

- Kinetic studies : Monitor reaction progress via <sup>1</sup>H NMR to identify rate-limiting steps. Contradictions often arise from incomplete mixing or catalyst deactivation, necessitating controlled inert conditions .

Q. What methodologies are effective for analyzing this compound's stability in long-term storage?

- Accelerated aging tests : Expose samples to 40°C/75% humidity for 6 months, monitoring via:

- GC : Detect decomposition byproducts (e.g., cyclohexane).

- Karl Fischer titration : Measure moisture uptake.

Q. How can computational modeling enhance understanding of this compound’s reaction pathways?

- DFT calculations : Simulate Pd-Si intermediate geometries to predict regioselectivity.

- Molecular dynamics : Model solvent effects (e.g., nBu2O polarity) on silane diffusion.

- Transition state analysis : Identify steric barriers in cyclohexyl-Pd interactions .

Methodological Guidelines

- Data contradiction analysis : Use ANOVA to compare experimental variables (e.g., catalyst type, temperature) and isolate outliers .

- Literature synthesis : Cross-reference Pd-catalyzed silylation mechanisms with steric parameters from crystallographic databases .

- Ethical reporting : Adhere to IUPAC nomenclature and SI units, avoiding non-peer-reviewed sources (e.g., commercial websites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.